ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
Description
Ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a sulfonyl-piperazine derivative featuring a benzothiazole core substituted with a fluorine atom at the 6-position. This compound integrates a benzenesulfonyl group linked to a piperazine ring, which is further modified by an ethyl carboxylate moiety. The benzothiazole scaffold is notable for its prevalence in medicinal chemistry, particularly in antimicrobial, anticancer, and CNS-targeting agents due to its planar aromatic structure and hydrogen-bonding capabilities . The fluorine atom enhances metabolic stability and bioavailability, while the sulfonyl-piperazine-carboxylate backbone contributes to solubility and interaction with biological targets .
Properties
IUPAC Name |
ethyl 4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O5S2/c1-2-31-21(28)25-9-11-26(12-10-25)33(29,30)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(22)13-18(17)32-20/h3-8,13H,2,9-12H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKQRYLHRMBQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 6-Fluoro-1,3-Benzothiazole Core
The benzothiazole ring is synthesized via cyclization of 2-aminobenzenethiol derivatives. Fluorination at the 6-position is achieved using Selectfluor under acidic conditions (pH 3–4) to ensure regioselectivity. Key parameters include:
- Temperature : 60–70°C
- Solvent : Acetonitrile/water (4:1 v/v)
- Yield : 78–82%
The intermediate 6-fluoro-1,3-benzothiazol-2-amine is isolated via vacuum filtration and recrystallized from ethanol.
Carbamoylation with 4-Sulfobenzoic Acid Derivatives
The carbamoyl linkage is formed by coupling 6-fluoro-1,3-benzothiazol-2-amine with 4-(chlorosulfonyl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . Reaction conditions:
- Molar ratio : 1:1.2 (amine:acid)
- Solvent : Anhydrous dichloromethane (DCM)
- Time : 12 hours at 25°C
- Yield : 65–70%
The product 4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl chloride is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Piperazine Coupling and Esterification
The sulfonyl chloride intermediate reacts with piperazine in N,N-dimethylformamide (DMF) at 80°C for 6 hours to form the sulfonamide bond. Subsequent esterification with ethyl chloroformate in the presence of triethylamine yields the final product. Critical parameters:
- Piperazine equivalence : 1.5 equivalents
- Temperature : 0–5°C (esterification step)
- Yield : 58–62%
Reaction Optimization
Solvent and Catalyst Screening
Comparative studies of solvents and catalysts reveal that DMF outperforms tetrahydrofuran (THF) and dimethylacetamide (DMAc) in sulfonylation efficiency due to its high polarity and ability to stabilize intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance esterification yields by 15–20%.
Temperature and Stoichiometry
Optimal results are achieved with:
- Sulfonylation : 80°C for 6 hours (prolonged heating >8 hours leads to decomposition).
- Carbamoylation : 25°C to prevent epimerization of the benzothiazole amine.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times by 40% and improves yield consistency (±2% batch variability). For example, the carbamoylation step achieves 85% yield in 4 hours under flow conditions.
Purification Techniques
Simulated moving bed (SMB) chromatography replaces traditional column chromatography for large-scale purification, reducing solvent consumption by 60%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.
Comparative Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole formation | Selectfluor, CH₃CN/H₂O, 70°C | 80 | 95 |
| Carbamoylation | EDC/HOBt, DCM, 25°C | 68 | 97 |
| Sulfonylation | Piperazine, DMF, 80°C | 60 | 96 |
| Esterification | Ethyl chloroformate, Et₃N, 0°C | 58 | 98 |
Challenges and Solutions
Byproduct Formation
Side products like N-acylurea (from EDC degradation) are minimized by maintaining anhydrous conditions and using HOBt as an additive.
Scalability Issues
Agglomeration during sulfonylation is mitigated by introducing ultrasonic irradiation (40 kHz), improving mixing efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and sulfonyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Piperazine, amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities .
Scientific Research Applications
ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in various biological assays to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ in three key regions: (1) the heterocyclic core, (2) the sulfonyl-linked aromatic system, and (3) the piperazine substituents. Below is a comparative analysis (Table 1):
Key Observations :
- Sulfonyl Linker : The 4-carbamoylphenyl group is conserved in analogs targeting carboxamide-mediated interactions (e.g., kinase inhibitors) .
- Piperazine Modifications: Ethyl carboxylates (target compound) offer intermediate lipophilicity compared to tert-butyl groups (higher lipophilicity) or morpholino substituents (higher polarity) .
Biological Activity
Ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The piperazine moiety is linked to a sulfonamide and a benzothiazole derivative.
- Functional Groups : It contains an ethyl ester, a fluorine atom, and a carbamoyl group which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Benzothiazole Derivative : The initial step typically involves the synthesis of the benzothiazole ring through cyclization reactions.
- Coupling Reactions : The benzothiazole derivative is then coupled with a piperazine derivative using standard coupling agents.
- Final Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol.
Antibacterial Activity
Studies have shown that compounds containing the benzothiazole moiety exhibit significant antibacterial properties. For instance:
- In Vitro Studies : The compound has demonstrated activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
The biological profile also includes antifungal properties:
- Fungal Inhibition : this compound has shown efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger in laboratory settings .
Anticancer Potential
Recent research highlights its potential as an anticancer agent:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by cellular assays. In vitro studies have indicated that it can inhibit cell proliferation in various cancer cell lines .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 10.0 |
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent in treating resistant bacterial infections .
Study on Anticancer Activity
In another study focusing on its anticancer properties, researchers evaluated the compound's effects on breast cancer cells. The results demonstrated significant inhibition of cell growth and induction of apoptosis, with detailed analysis revealing alterations in cell cycle progression .
Q & A
Basic: What are the optimal synthetic routes and critical parameters for achieving high-yield production of this compound?
Methodological Answer:
Synthesis typically involves sequential coupling of the benzothiazole, sulfonyl, and piperazine moieties. Key steps include:
- Carbamoylation : Reacting 6-fluoro-1,3-benzothiazol-2-amine with 4-sulfonylbenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Sulfonylation : Introducing the piperazine group via nucleophilic substitution with ethyl piperazine-1-carboxylate in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Critical Parameters :
- Temperature control (±2°C) during sulfonylation to avoid side reactions.
- Use of molecular sieves or inert gas (N₂/Ar) to exclude moisture during carbamoylation .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) for >95% purity .
Basic: What spectroscopic and analytical methods are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzothiazole and sulfonylbenzene) and piperazine signals (δ 3.4–4.2 ppm for N-CH₂) .
- 19F NMR : Confirm presence of the fluorine substituent (δ -110 to -115 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 506.1234 for C₂₂H₂₁FN₄O₅S₂) .
- Thermal Analysis :
- DSC/TGA : Assess thermal stability (decomposition onset >200°C) and crystallinity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 6-fluoro substituent on biological activity?
Methodological Answer:
- Comparative Analogs : Synthesize derivatives with substituents (e.g., 6-Cl, 6-H, 6-OCH₃) and compare IC₅₀ values in target assays (e.g., kinase inhibition) .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to analyze fluorine’s impact on binding affinity to targets like EGFR or PARP .
- Calculate electrostatic potential maps (Gaussian 09) to assess fluorine’s electron-withdrawing effects on the benzothiazole ring .
- In Vitro Assays :
- Use fluorescence polarization to measure target engagement kinetics .
Advanced: What strategies are recommended for resolving discrepancies in biological activity data across different assay platforms?
Methodological Answer:
- Assay Validation :
- Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence-based ATPase assays) to confirm target specificity .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Data Normalization :
- Use Z-factor scoring to evaluate assay robustness and exclude outlier batches .
- Meta-Analysis :
- Cross-reference with analogs (e.g., ethyl 4-{[2-(4-fluorophenyl)thiazol-5-yl]carbonyl}piperazine derivatives) to identify assay-specific biases .
Advanced: How can in silico tools predict metabolic stability and guide lead optimization?
Methodological Answer:
- Metabolism Prediction :
- Metabolite Identification :
- Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) via GLORYx .
- Optimization Strategies :
- Replace the ethyl ester with a tert-butyl group to reduce hepatic clearance .
- Introduce steric hindrance near the sulfonamide to slow oxidative metabolism .
Advanced: What experimental approaches are suitable for identifying off-target interactions?
Methodological Answer:
- Proteome-Wide Profiling :
- Use affinity chromatography with immobilized compound and LC-MS/MS to capture interacting proteins .
- Kinase Panel Screening :
- Test against a panel of 468 kinases (Eurofins KinaseProfiler) at 1 µM to assess selectivity .
- Cellular Thermal Shift Assay (CETSA) :
- Monitor thermal stabilization of off-targets in cell lysates after compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
